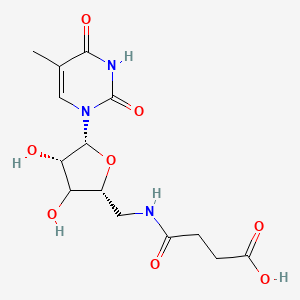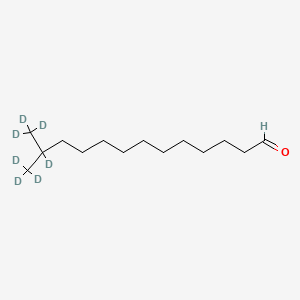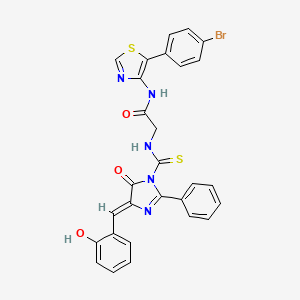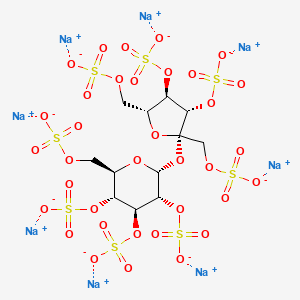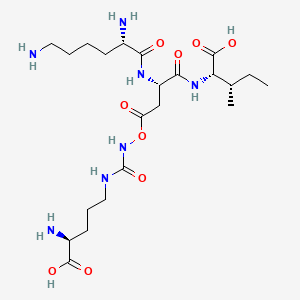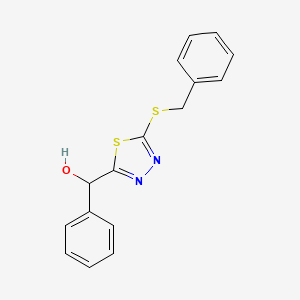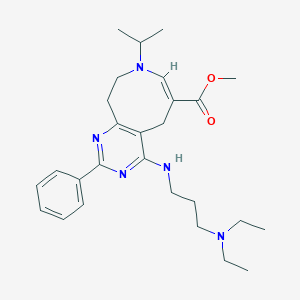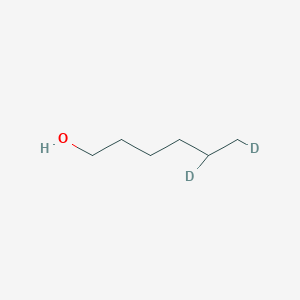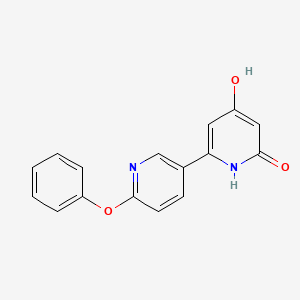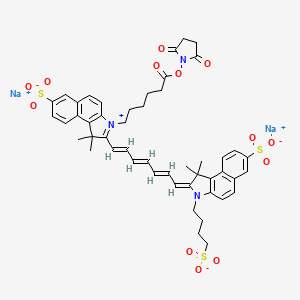
Egfr-IN-108
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Egfr-IN-108 is a small molecule inhibitor targeting the epidermal growth factor receptor (EGFR). EGFR is a receptor tyrosine kinase that plays a crucial role in regulating cellular proliferation, differentiation, and survival. Abnormal activation of EGFR is associated with the development and progression of various cancers, making it an attractive target for cancer therapy.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Egfr-IN-108 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are typically proprietary information held by pharmaceutical companies. general synthetic methods for EGFR inhibitors often involve the use of palladium-catalyzed coupling reactions, nucleophilic substitutions, and amide bond formations.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to meet regulatory standards.
化学反应分析
Types of Reactions
Egfr-IN-108 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles like amines or thiols and electrophiles like alkyl halides under various solvents and temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
科学研究应用
Egfr-IN-108 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the structure-activity relationship of EGFR inhibitors and to develop new analogs with improved potency and selectivity.
Biology: Employed in cell-based assays to investigate the role of EGFR in cellular signaling pathways and to study the effects of EGFR inhibition on cell proliferation and apoptosis.
Medicine: Utilized in preclinical and clinical studies to evaluate its efficacy and safety as a potential therapeutic agent for treating EGFR-driven cancers, such as non-small cell lung cancer and colorectal cancer.
Industry: Applied in the development of diagnostic assays and companion diagnostics to identify patients who may benefit from EGFR-targeted therapies.
作用机制
Egfr-IN-108 exerts its effects by inhibiting the tyrosine kinase activity of EGFR. It binds to the adenosine triphosphate (ATP)-binding site of the enzyme, preventing the phosphorylation of tyrosine residues within the receptor’s intracellular domain. This inhibition disrupts downstream signaling pathways involved in cell proliferation, survival, and angiogenesis, ultimately leading to the suppression of tumor growth and progression.
相似化合物的比较
Egfr-IN-108 can be compared with other EGFR inhibitors, such as erlotinib, gefitinib, afatinib, and osimertinib. These compounds share a similar mechanism of action but differ in their chemical structures, binding affinities, and clinical applications.
Similar Compounds
Erlotinib: An EGFR tyrosine kinase inhibitor used to treat non-small cell lung cancer and pancreatic cancer.
Gefitinib: Another EGFR inhibitor used for the treatment of non-small cell lung cancer.
Afatinib: An irreversible EGFR inhibitor that also targets other members of the ErbB family, used for non-small cell lung cancer.
Osimertinib: A third-generation EGFR inhibitor designed to overcome resistance to earlier EGFR inhibitors, used for non-small cell lung cancer with specific mutations.
This compound is unique in its specific binding properties and potential efficacy in overcoming resistance mechanisms associated with other EGFR inhibitors.
属性
分子式 |
C25H23ClFN5O2 |
|---|---|
分子量 |
479.9 g/mol |
IUPAC 名称 |
N-(3-chloro-2-fluorophenyl)-6-[2-[(E)-3-(dimethylamino)prop-1-enyl]pyridin-4-yl]oxy-7-methoxyquinazolin-4-amine |
InChI |
InChI=1S/C25H23ClFN5O2/c1-32(2)11-5-6-16-12-17(9-10-28-16)34-23-13-18-21(14-22(23)33-3)29-15-30-25(18)31-20-8-4-7-19(26)24(20)27/h4-10,12-15H,11H2,1-3H3,(H,29,30,31)/b6-5+ |
InChI 键 |
XALBFMNZSNKUKP-AATRIKPKSA-N |
手性 SMILES |
CN(C)C/C=C/C1=NC=CC(=C1)OC2=C(C=C3C(=C2)C(=NC=N3)NC4=C(C(=CC=C4)Cl)F)OC |
规范 SMILES |
CN(C)CC=CC1=NC=CC(=C1)OC2=C(C=C3C(=C2)C(=NC=N3)NC4=C(C(=CC=C4)Cl)F)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



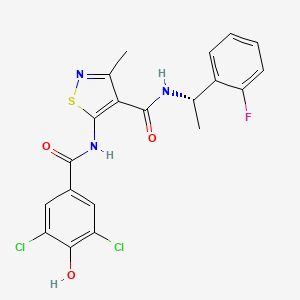
![(2S)-2-[4-bromo-2-(1,2-oxazol-3-yl)phenoxy]propanoic acid](/img/structure/B12380587.png)
